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Introduction

CL-387785, also known as EKI-785, is a potent, irreversible inhibitor of the epidermal growth
factor receptor (EGFR) tyrosine kinase. Its mechanism of action involves the formation of a
covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to
sustained inhibition of receptor signaling. This technical guide provides a comprehensive
overview of the target selectivity profile of CL-387785, supported by quantitative data, detailed
experimental protocols, and visual representations of relevant biological pathways and
experimental workflows.

Core Target Profile and Potency

CL-387785 is a highly potent inhibitor of EGFR. In vitro kinase assays have demonstrated its
ability to inhibit EGFR with an IC50 value of approximately 370 pM.[1] The compound also
effectively inhibits the autophosphorylation of EGFR in cellular assays at nanomolar
concentrations.

Table 1: In Vitro and Cellular Potency of CL-387785
against Primary Targets
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Target Assay Type IC50 Value Cell Line Source
In vitro kinase

EGFR 370 pM - [1]
assay

EGFR

Autophosphoryla  Cellular assay 5nM A431 [1]

tion

c-erbB-2 (HER2)  Cell proliferation

) 31nM - [1]
expressing cells assay
EGFR (T790M _ _
Cell proliferation
mutant) - H1975 [2]

_ assay
expressing cells

Target Selectivity and Off-Target Profile

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its
therapeutic window and potential off-target effects. While a full kinome scan profiling for CL-
387785 is not readily available in the public domain, existing literature indicates a degree of
selectivity for EGFR and its family member, c-erbB-2 (HER2).

The inhibitory activity of CL-387785 extends to the T790M mutant of EGFR, a common
mechanism of acquired resistance to first-generation EGFR inhibitors.[2] This positions CL-
387785 as a valuable tool for studying and potentially overcoming this resistance mechanism.

Further research is required to fully elucidate the off-target profile of CL-387785 against a
broad panel of kinases. Researchers are encouraged to perform comprehensive kinome
profiling to identify any potential off-target interactions that may contribute to the compound's
overall biological activity or toxicity.

Signaling Pathway

CL-387785 exerts its effects by inhibiting the EGFR signaling pathway. Upon binding of its
ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, creating docking
sites for adaptor proteins and initiating downstream signaling cascades such as the RAS-RAF-
MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell
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proliferation, survival, and differentiation. By irreversibly binding to the ATP-binding site of
EGFR, CL-387785 blocks these downstream signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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